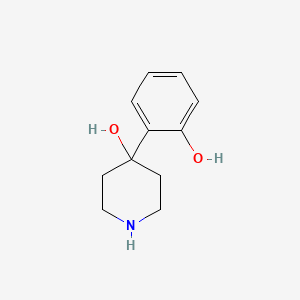

4-(2-Hydroxyphenyl)piperidin-4-ol

Description

Significance of Piperidine (B6355638) Scaffolds in Synthetic Chemistry

The piperidine scaffold, a six-membered heterocycle with one nitrogen atom, is a key structural element in numerous natural products, pharmaceuticals, and agrochemicals. doaj.orgresearchgate.netugent.bersc.org Its prevalence stems from its ability to introduce a basic nitrogen center, which can be crucial for molecular interactions and can influence the physicochemical properties of a molecule, such as its solubility and lipophilicity. thieme-connect.com The conformationally flexible, yet defined, three-dimensional structure of the piperidine ring allows for the precise spatial arrangement of substituents, a critical factor in the design of molecules with specific biological targets. thieme-connect.comthieme-connect.com

In synthetic chemistry, piperidine derivatives serve as versatile intermediates for the construction of more complex molecular architectures. researchgate.netrsc.org The nitrogen atom can be readily functionalized, and the ring itself can be substituted at various positions to create a diverse library of compounds. researchgate.net The development of stereoselective methods for the synthesis of substituted piperidines is an active area of research, as the chirality of these scaffolds can be paramount to their function. thieme-connect.comthieme-connect.com

Overview of Advanced Synthetic Heterocyclic Chemistry

The synthesis of heterocyclic compounds has been revolutionized by modern catalytic methods. mdpi.comnih.gov These advanced techniques offer significant advantages over classical multi-step procedures, including increased efficiency, higher yields, and milder reaction conditions. bohrium.com Metal-catalyzed cross-coupling reactions, C-H activation, and multicomponent reactions have emerged as powerful tools for the construction and functionalization of heterocyclic rings. mdpi.comnih.gov

Catalysis, both homogeneous and heterogeneous, plays a pivotal role in the sustainable synthesis of heterocycles by minimizing waste and energy consumption. rsc.org The development of novel catalysts, including those based on transition metals and organocatalysts, continues to expand the synthetic chemist's toolbox, enabling the creation of increasingly complex and diverse heterocyclic structures. mdpi.combohrium.com

Contextualization of 4-(2-Hydroxyphenyl)piperidin-4-ol within Piperidinol Chemistry

Within the diverse class of piperidinols, this compound is a tertiary alcohol with the IUPAC name 4-(2-hydroxyphenyl)-4-piperidinol. sigmaaldrich.com Its structure is characterized by a piperidine ring substituted at the 4-position with both a hydroxyl group and a 2-hydroxyphenyl group. This specific arrangement of functional groups, particularly the ortho-hydroxyl group on the phenyl ring, can lead to intramolecular hydrogen bonding, influencing its conformation and reactivity.

The synthesis of this compound has been documented, for instance, through the catalytic reduction of a protected precursor. One method involves the debenzylation of 1-benzyl-4-(2-benzyloxyphenyl)-4-piperidinol using a palladium hydroxide (B78521) on carbon catalyst under a hydrogen atmosphere. google.com This reaction efficiently removes the benzyl (B1604629) protecting groups from both the piperidine nitrogen and the phenyl hydroxyl group to yield the target compound. google.com

The physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-(2-hydroxyphenyl)-4-piperidinol sigmaaldrich.com |

| CAS Number | 336882-80-5 sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₅NO₂ chemicalbook.com |

| Molecular Weight | 193.24 g/mol chemicalbook.com |

| Physical Form | White to Yellow Solid sigmaaldrich.com |

| Storage Temperature | 2-8 °C sigmaaldrich.com |

Detailed research findings, such as the ¹H-NMR spectral data, provide further insight into the structure of this compound. The proton nuclear magnetic resonance (¹H-NMR) spectrum in DMSO-d₆ shows characteristic signals corresponding to the aromatic protons, the protons on the piperidine ring, and the hydroxyl protons. google.com

While the direct applications of this compound are not extensively detailed in readily available literature, its structural motifs are found in molecules with known biological activities. For example, related 4-aryl-4-hydroxypiperidine structures are core components of various pharmacologically active agents. nih.govresearchgate.net The presence of both a phenolic hydroxyl group and a piperidinol structure suggests potential for further chemical modification and investigation.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-hydroxyphenyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-10-4-2-1-3-9(10)11(14)5-7-12-8-6-11/h1-4,12-14H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGQQXHUIXTRDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Hydroxyphenyl Piperidin 4 Ol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.com This process involves breaking key chemical bonds, known as disconnections, to identify potential precursors or synthons. amazonaws.com

Analysis of Key Structural Features and Potential Precursors

The structure of 4-(2-Hydroxyphenyl)piperidin-4-ol features a tertiary alcohol on a piperidine (B6355638) ring, with a 2-hydroxyphenyl group also attached to the C4 position. The most logical disconnections involve the C-C bond between the piperidine and the aromatic ring, and the bonds within the piperidine ring itself.

A primary retrosynthetic strategy involves disconnecting the C4-aryl bond. This approach simplifies the target molecule into two key precursors: an N-protected 4-piperidone (B1582916) and a 2-hydroxyphenyl organometallic reagent. The hydroxyl group on the phenyl ring would likely require a protecting group (PG) to prevent interference with the organometallic reagent. This leads to a straightforward synthesis via a Grignard or similar nucleophilic addition reaction.

Another strategy involves disconnections of the C-N or C-C bonds within the piperidine ring. This approach views the piperidine as being formed in the synthesis through a cyclization reaction. This would involve a linear precursor containing the necessary functional groups to form the six-membered ring.

Below is a table summarizing the primary retrosynthetic disconnections and the corresponding precursors.

| Disconnection Strategy | Bond Disconnected | Precursors (Synthons) | Corresponding Reagents |

| Aryl Addition | C4 - Aryl Bond | N-Protected 4-piperidone cation and 2-hydroxyphenyl anion | N-Protected 4-piperidone and a protected 2-hydroxyphenyl organometallic (e.g., Grignard or organolithium) reagent. |

| Ring Cyclization | C2-N and C6-N Bonds | A 1,5-dicarbonyl equivalent with a primary amine | A protected amino-bis-electrophile and a source of ammonia (B1221849) or a primary amine. |

| Ring Cyclization | C-C and C-N Bonds | An amino acid derivative | A suitably functionalized linear amino ketone or ester designed for intramolecular cyclization. |

Identification of Stereochemical Challenges

The this compound molecule possesses a plane of symmetry that passes through the nitrogen atom, the C4 carbon, the tertiary alcohol, and the phenyl ring. Consequently, the molecule itself is achiral. However, stereochemical challenges can arise during synthesis, particularly concerning the conformation of the piperidine ring.

The substituents at the C4 position (the hydroxyl and 2-hydroxyphenyl groups) can adopt either an axial or an equatorial orientation. The preferred conformation can significantly influence the molecule's properties and reactivity. In related 4-alkyl-4-arylpiperidine derivatives, the stereochemistry and preferred conformation are known to be critical for their biological activity. nih.gov For instance, potent opioid agonists in that class tend to exhibit a preference for an axial orientation of the 4-aryl group. nih.gov While the specific conformational preferences for this compound are not detailed in the literature, controlling the stereochemical outcome of the addition to the piperidone ring (i.e., axial vs. equatorial attack) is a key synthetic challenge. This is often influenced by the choice of reagents and reaction conditions.

Classical and Modern Synthetic Routes

The synthesis of piperidine derivatives is a well-established area of organic chemistry, with numerous methods available for constructing this common heterocyclic motif. news-medical.net These approaches range from classical multi-step sequences to more modern, streamlined processes. syrris.jp

Multi-Step Approaches to Piperidinol Core Construction

A common and reliable method for constructing the 4-aryl-4-piperidinol core is a multi-step sequence centered around the nucleophilic addition to a 4-piperidone derivative. This approach offers flexibility and control over the introduction of the aryl substituent.

A hypothetical multi-step synthesis based on this strategy is outlined below:

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Protection of Piperidin-4-ol | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | N-Boc-4-hydroxypiperidine |

| 2 | Oxidation | PCC or Swern oxidation reagents | N-Boc-4-piperidone |

| 3 | Protection of Phenol (B47542) | Benzyl (B1604629) bromide (BnBr) or Silyl chloride (e.g., TBDMSCl) | 1-Bromo-2-(benzyloxy)benzene |

| 4 | Grignard Formation | Magnesium (Mg) turnings | (2-(Benzyloxy)phenyl)magnesium bromide |

| 5 | Grignard Addition | N-Boc-4-piperidone and the Grignard reagent from Step 4 | N-Boc-4-(2-(benzyloxy)phenyl)piperidin-4-ol |

| 6 | Deprotection | H₂/Pd-C (for Bn) and TFA or HCl (for Boc) | This compound |

This sequence utilizes protecting groups for both the piperidine nitrogen (Boc) and the phenolic hydroxyl (Benzyl) to ensure the desired reactivity at each step. The key bond-forming step is the Grignard addition to the ketone, which builds the final carbon skeleton.

An alternative to modifying a pre-existing piperidine ring is to construct the ring itself through a cyclization reaction. This is a powerful strategy in heterocyclic synthesis. researchgate.net

Intramolecular cyclization involves a single molecule with two reactive functional groups that react with each other to form a ring. nih.govmdpi.com This approach can be highly efficient for forming heterocyclic systems like piperidines. For the synthesis of the this compound backbone, one could envision an intramolecular reaction such as a Mannich reaction or an aminolysis/reduction sequence.

For example, a linear precursor containing an amine, a ketone, and the latent 2-hydroxyphenyl moiety could be designed to undergo cyclization. Transition-metal catalysis, particularly with palladium, has become a versatile tool for facilitating such intramolecular annulations to create fused and complex indole (B1671886) and quinoline (B57606) ring systems, and similar principles can be applied to piperidine synthesis. encyclopedia.pubnih.gov While a specific intramolecular route for this compound is not documented, the general strategy remains a viable and powerful alternative to the linear addition approach.

Cyclization Strategies

Intermolecular Annulation Protocols

Intermolecular annulation strategies provide a convergent approach to the piperidine core by combining multiple acyclic components in a single synthetic operation. One of the classic methods applicable to the synthesis of 4-piperidone precursors is the Petrenko-Kritschenko piperidone synthesis. wikipedia.orgsynarchive.com This multicomponent reaction involves the condensation of a β-dicarbonyl compound (like an acetonedicarboxylic acid ester), two equivalents of an aldehyde, and an amine (such as ammonia or a primary amine). drugfuture.comchemrevlett.com

For the synthesis of a precursor to this compound, this reaction would typically employ a protected 2-hydroxybenzaldehyde (e.g., 2-methoxybenzaldehyde), an acetonedicarboxylic ester, and a suitable amine. The resulting 2,6-disubstituted-4-oxopiperidine-3,5-dicarboxylate can then be subjected to hydrolysis, decarboxylation, and subsequent reduction of the C4-carbonyl to yield the target tertiary alcohol. The reaction proceeds through a series of Mannich reactions and intramolecular cyclization to form the piperidone ring. chemrevlett.com This method is particularly useful for creating symmetrically substituted piperidones. wikipedia.org

Modern variations of annulation, such as [4+2] cycloadditions, also offer pathways to highly functionalized piperidines. nih.govnih.gov These reactions can provide rapid access to the core heterocyclic structure with control over stereochemistry.

Reduction of Piperidinone Intermediates

A common and versatile strategy for synthesizing this compound involves the initial preparation of a 4-piperidone intermediate followed by its reduction. This two-stage approach allows for modular construction and purification of the piperidinone core before the final reduction step.

The conversion of a 4-piperidone to the corresponding 4-hydroxypiperidine (B117109) is a standard carbonyl reduction. This transformation is typically achieved using metal hydride reagents. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. dtic.mil The choice of reagent can be influenced by the presence of other functional groups in the molecule. Sodium borohydride is a milder reagent, often used in protic solvents like methanol (B129727) or ethanol (B145695), and is selective for aldehydes and ketones. LiAlH₄ is a much stronger reducing agent and would also reduce ester or amide functionalities if present on the piperidone structure.

The diastereoselectivity of the reduction can be influenced by the substituents on the piperidine ring. Bulky substituents may direct the hydride attack to the less sterically hindered face of the carbonyl, leading to a specific stereoisomer of the resulting alcohol.

| Reagent | Solvent | Typical Conditions | Selectivity |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to room temperature | High for ketones over esters/amides |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (B95107), Diethyl ether | 0 °C to reflux | Low; reduces most carbonyls |

| Potassium Borohydride (KBH₄) | Aqueous alcohol | Room temperature | Similar to NaBH₄ |

This table presents a general overview of common reagents for the reduction of 4-piperidones.

An alternative route to the piperidine skeleton involves the reduction of a corresponding pyridine (B92270) derivative. This approach is particularly atom-economical. The aromatic pyridine ring can be fully saturated to the piperidine ring via catalytic hydrogenation. researchgate.net This process typically requires a metal catalyst and a source of hydrogen.

Commonly used heterogeneous catalysts include platinum(IV) oxide (PtO₂, Adams' catalyst), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C). researchgate.netasianpubs.org The reaction is often carried out under hydrogen pressure (from atmospheric to high pressure) in a solvent, frequently with an acidic additive to activate the pyridine ring towards reduction by forming a pyridinium (B92312) salt. asianpubs.orgnih.gov For instance, the hydrogenation of a substituted 4-(2-hydroxyphenyl)pyridine using PtO₂ in a solvent like glacial acetic acid can yield the desired piperidine ring structure. asianpubs.org The hydroxyl group on the phenyl ring is generally stable under these conditions.

| Catalyst | Solvent | Pressure (H₂) | Temperature | Notes |

| Platinum(IV) Oxide (PtO₂) | Acetic Acid, Ethanol | 50-70 bar | Room Temperature | Effective for various substituted pyridines. asianpubs.org |

| Palladium on Carbon (Pd/C) | Methanol, HCl | 1-50 atm | Room Temperature - 50 °C | Widely used; may require acidic conditions. |

| Rhodium on Carbon (Rh/C) | Ethanol, Water | 1-10 atm | Room Temperature | Highly active catalyst. |

This table summarizes typical conditions for the catalytic hydrogenation of pyridine derivatives.

Reductive Amination Protocols

Reductive amination is a powerful method for forming amine-containing rings. In the context of synthesizing the piperidine core, intramolecular reductive amination of a suitable amino-dicarbonyl or amino-ketone precursor can be employed. This process involves the formation of an intermediate imine or enamine, which is then reduced in situ to form the heterocyclic ring.

The reaction typically utilizes a primary amine and a 1,5-dicarbonyl compound. The initial condensation forms an iminium ion, which then undergoes intramolecular cyclization followed by reduction. Common reducing agents for this one-pot process include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are stable under the mildly acidic conditions often required for imine formation. nih.gov This methodology provides a direct route to substituted piperidines from acyclic precursors.

Aryl-Piperidine Linkage Formation

This class of synthetic methods focuses on creating the bond between a pre-existing piperidine (or piperidinone) ring and the 2-hydroxyphenyl group.

Grignard Reagent Addition to Piperidinones

One of the most direct and widely used methods for synthesizing 4-aryl-4-hydroxypiperidines is the addition of an organometallic reagent, such as a Grignard reagent, to a 4-piperidone. googleapis.com To synthesize this compound, the Grignard reagent derived from a protected 2-halophenol is typically used. For example, 2-methoxyphenylmagnesium bromide, prepared from 2-bromoanisole (B166433) and magnesium metal, can be added to an N-protected 4-piperidone (e.g., N-benzyl-4-piperidone or N-Boc-4-piperidone). orgsyn.orgsigmaaldrich.com

The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the piperidinone, forming a new carbon-carbon bond. A subsequent aqueous workup protonates the resulting magnesium alkoxide to yield the tertiary alcohol. The final step involves the deprotection of the methoxy (B1213986) group on the phenyl ring (e.g., using BBr₃) and, if necessary, the removal of the nitrogen protecting group to afford the final compound, this compound.

| N-Protecting Group | Grignard Reagent | Solvent | Deprotection Step |

| Benzyl (Bn) | 2-Methoxyphenylmagnesium bromide | THF, Diethyl ether | Catalytic Hydrogenolysis (H₂, Pd/C) |

| tert-Butoxycarbonyl (Boc) | 2-Methoxyphenylmagnesium bromide | THF, Diethyl ether | Acid treatment (e.g., TFA, HCl) |

This table illustrates common strategies for the Grignard addition to N-protected 4-piperidones.

Cross-Coupling Reactions

Palladium- or nickel-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, particularly between sp² and sp³ hybridized carbons. While highly effective for synthesizing 4-arylpiperidines, their direct application to form the 4-aryl-4-ol moiety of the target compound is less straightforward than nucleophilic addition to a ketone. However, they can be integrated into multi-step synthetic sequences.

The Negishi cross-coupling reaction , which pairs an organozinc compound with an organic halide, is a versatile method for this class of molecules. wikipedia.org A general procedure for the synthesis of 4-arylpiperidines involves the palladium/copper(I)-cocatalyzed coupling of a 4-(N-Boc-piperidyl)zinc iodide with various aryl halides. nih.govresearchgate.net This method is noted for its high functional group tolerance. wikipedia.org

A hypothetical pathway to this compound using this approach could involve:

Formation of the Organozinc Reagent : Starting from N-Boc-4-iodopiperidine.

Negishi Coupling : Reaction with a protected 2-halo-phenol, such as 2-bromoanisole, using a palladium catalyst like PdCl₂(dppf).

Oxidation : Conversion of the resulting N-Boc-4-(2-methoxyphenyl)piperidine to the corresponding N-Boc-4-(2-methoxyphenyl)-1,2,3,6-tetrahydropyridine, followed by oxidation to N-Boc-4-(2-methoxyphenyl)piperidin-4-one.

Reduction and Deprotection : Reduction of the ketone to the tertiary alcohol is not feasible here. A more viable but circuitous route would be to synthesize a 4-aryltetrahydropyridine via coupling of a cyclic vinyl boronate with an aryl bromide, followed by hydration of the double bond.

The Suzuki-Miyaura coupling is another prominent method, reacting an organoboron species with an organic halide. youtube.comnih.gov This reaction is widely used due to the stability and low toxicity of the boronic acid reagents. mdpi.com A synthetic strategy could involve the coupling of a boronic ester derived from N-protected tetrahydropyridine (B1245486) with a protected 2-halophenol. researchgate.net Similar to the Negishi coupling, this method primarily yields a 4-aryltetrahydropyridine, which would require subsequent, non-trivial steps to install the C4-hydroxyl group.

The following table provides a comparative overview of these cross-coupling methods in the context of synthesizing 4-arylpiperidine precursors.

| Reaction | Organometallic Reagent | Coupling Partner | Catalyst System (Typical) | Key Advantages | Limitations for Target Molecule |

|---|---|---|---|---|---|

| Negishi Coupling | Organozinc (e.g., 4-piperidylzinc iodide) | Aryl Halide/Triflate | Pd(0) or Ni(0) (e.g., PdCl₂(dppf)) | High reactivity and functional group tolerance. nih.gov | Does not directly form the tertiary alcohol. Requires multi-step sequence. |

| Suzuki Coupling | Organoboron (e.g., piperidinyl boronic ester) | Aryl Halide/Triflate | Pd(0) (e.g., Pd(PPh₃)₄) + Base | Stable, non-toxic boron reagents; mild conditions. researchgate.net | Does not directly form the tertiary alcohol. Risk of protodeboronation with heteroaryl substrates. mdpi.com |

Introduction and Manipulation of Hydroxyl Functionalities

The most direct and efficient method for constructing the dual-hydroxylated core of this compound is the nucleophilic addition of an organometallic reagent to a 4-piperidone. This strategy simultaneously forms the C4-aryl bond and the C4-tertiary alcohol.

A critical consideration is the protection of the acidic phenolic proton of the 2-hydroxyphenyl moiety, which is incompatible with highly basic organolithium or Grignard reagents. libretexts.org A common strategy is to use a precursor where the phenol is protected as an ether, such as a methoxy (–OMe) or benzyloxy (–OBn) group.

The typical synthetic sequence is as follows:

Preparation of the Organometallic Reagent : A protected 2-halo-phenol, such as 2-bromoanisole or 2-benzyloxy-bromobenzene, is reacted with magnesium to form a Grignard reagent (e.g., 2-methoxyphenylmagnesium bromide) or with an alkyllithium reagent via lithium-halogen exchange to form an organolithium species (e.g., 2-methoxyphenyllithium). wiley-vch.denih.gov

Nucleophilic Addition : The organometallic reagent is added to a solution of an N-protected 4-piperidone, typically N-Boc-4-piperidone. The nucleophilic carbon of the aryl ring attacks the electrophilic carbonyl carbon of the piperidone, and subsequent aqueous workup yields the protected tertiary alcohol, N-Boc-4-(2-methoxyphenyl)piperidin-4-ol.

Deprotection : The final step involves the cleavage of both the phenolic ether and the N-Boc protecting group. The methyl ether can be cleaved using strong Lewis acids like boron tribromide (BBr₃), while the benzyl ether is commonly removed by catalytic hydrogenation. The N-Boc group is readily removed under acidic conditions (e.g., with trifluoroacetic acid).

The table below outlines typical conditions for the key nucleophilic addition step.

| Organometallic Reagent | Piperidone Substrate | Solvent | Typical Conditions | Product (Before Deprotection) |

|---|---|---|---|---|

| 2-Methoxyphenylmagnesium bromide | N-Boc-4-piperidone | THF, Diethyl ether | 0 °C to room temp. | N-Boc-4-(2-methoxyphenyl)piperidin-4-ol |

| 2-Methoxyphenyllithium | N-Boc-4-piperidone | THF, Diethyl ether | -78 °C to 0 °C | N-Boc-4-(2-methoxyphenyl)piperidin-4-ol |

| 2-(Benzyloxy)phenyllithium | N-Boc-4-piperidone | THF, Diethyl ether | -78 °C to 0 °C | N-Boc-4-(2-(benzyloxy)phenyl)piperidin-4-ol |

Stereoselective Synthesis and Chiral Control

While this compound is an achiral molecule, the introduction of substituents on the piperidine ring creates one or more stereocenters, making stereoselective synthesis a critical objective. The C4 position, in particular, becomes a chiral quaternary center.

Application of Chiral Auxiliaries and Catalysts

Achieving stereocontrol in the synthesis of chiral analogues often relies on the use of chiral auxiliaries or catalysts.

Chiral Auxiliaries : A chiral auxiliary can be temporarily incorporated into the piperidine precursor, typically attached to the nitrogen atom. This auxiliary then directs the facial attack of the nucleophile (the organometallic reagent) onto the C4 carbonyl. Phenylglycinol-derived oxazolopiperidone lactams are versatile intermediates that allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. After the key bond-forming step, the auxiliary is cleaved to yield the enantiomerically enriched product.

Chiral Catalysts : An alternative to stoichiometric auxiliaries is the use of a chiral catalyst to induce enantioselectivity. Chiral ligands, such as chiral diamines or amino alcohols, can be complexed with the organometallic reagent. nottingham.ac.uk This chiral complex then delivers the aryl nucleophile to one enantiotopic face of the prochiral 4-piperidone. Chiral copper catalysts, for example, have been used to enable enantioselective C-H cyanation of acyclic amines, which can then be cyclized to form chiral piperidines. nih.gov Similarly, chromium-based complexes with sulfonamide/oxazoline ligands have proven effective in the asymmetric allylation of aldehydes to create quaternary stereocenters. organic-chemistry.orgnih.gov

Diastereoselective and Enantioselective Approaches

The specific stereochemical challenge dictates the choice between diastereoselective and enantioselective methods.

Diastereoselective Approaches : When a stereocenter already exists within the piperidine precursor (e.g., at the C2 or C3 position), the synthesis becomes a matter of diastereoselection. The existing center can sterically or electronically bias the trajectory of the incoming nucleophile, a phenomenon known as substrate control. For instance, the direct α-arylation of 4-silyloxy N-Boc piperidines via a one-pot Negishi coupling has been shown to proceed with high levels of 2,4-cis-diastereoselectivity. nih.govresearchgate.net Furthermore, methodologies like the Cu(I)-catalyzed reductive aldol (B89426) cyclization can produce highly functionalized 4-hydroxypiperidin-2-ones in a diastereoselective manner. nih.gov

Enantioselective Approaches : In cases where the C4 quaternary center is the first stereocenter to be created, an enantioselective approach is required. This involves converting the prochiral 4-piperidone into a single enantiomer of the chiral 4-aryl-4-ol product. This is typically achieved through the catalyst-based methods described above, where an external chiral agent is responsible for inducing asymmetry.

Control of Stereochemistry at Piperidine and Hydroxyphenyl Moieties

Piperidine Moiety : The primary focus of stereochemical control is the C4 quaternary center. As discussed, its absolute configuration can be set using chiral auxiliaries or catalysts. For substituted piperidines, the relative stereochemistry between the C4 center and other substituents (e.g., cis vs. trans) is also critical. Aza-Prins cyclizations, for example, provide a highly diastereoselective route to cis-2,4-disubstituted 4-hydroxypiperidines. rsc.org

Hydroxyphenyl Moiety : The 2-hydroxyphenyl group itself is achiral and planar. Therefore, controlling its stereochemistry is not a factor in this specific molecule. In more complex systems with significant steric hindrance from multiple ortho substituents, the potential for atropisomerism (axial chirality due to restricted bond rotation) could arise, but this is not relevant for the parent compound. nih.gov

Green Chemistry Approaches in Synthesis

Adopting green chemistry principles in the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov

Solvent Selection : The choice of solvent is critical. Traditional solvents for organometallic reactions like diethyl ether and tetrahydrofuran (THF) have safety and environmental drawbacks. Greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) are increasingly used as they are often derived from renewable feedstocks and have better environmental profiles.

Atom Economy and Waste Reduction : The primary synthetic route via Grignard or organolithium addition is a stoichiometric process. While atom-economical in the key C-C bond-forming step, it necessitates the use of protecting groups, which adds steps and generates waste. Developing one-pot procedures that combine multiple steps without isolating intermediates can significantly reduce solvent usage and waste. For instance, a one-pot lithiation/transmetallation/Negishi sequence has been reported for the synthesis of related piperidines. nih.gov

Alternative Reagents and Catalysis : Research into replacing hazardous reagents is a key green objective. For example, in solid-phase peptide synthesis, which often uses piperidine as a reagent, efforts have been made to find safer alternatives like 3-(diethylamino)propylamine (B94944) (DEAPA). rsc.org While not directly applicable to the core synthesis, this highlights the principle of seeking safer reagents.

Utilization of Environmentally Benign Solvents and Reagents

The principles of green chemistry encourage the use of solvents and reagents that are less hazardous to the environment. While specific research on the synthesis of this compound in green solvents is limited, analogous syntheses of 4-aryl-4-hydroxypiperidines provide valuable insights into plausible sustainable approaches.

One of the most common methods for synthesizing 4-aryl-4-hydroxypiperidines is the Grignard reaction, where an organomagnesium halide (Grignard reagent) attacks a piperidone precursor. Traditionally, this reaction is conducted in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF). However, research into greener alternatives has explored the use of solvents like 2-methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources and is considered a more environmentally friendly option.

Furthermore, the use of water or ethanol as a solvent in synthetic organic chemistry is highly desirable due to their low cost, low toxicity, and minimal environmental impact. For instance, some cobalt-catalyzed hydrogenations of pyridine derivatives to piperidines have been successfully carried out in water. nih.gov While not a direct synthesis of the target molecule, this demonstrates the feasibility of employing aqueous media for related transformations. One-pot, multi-component reactions for the synthesis of functionalized dihydropyridines have also been reported in aqueous ethanol under ultrasound irradiation, highlighting a green and catalyst-free approach.

The following table summarizes potential green solvents and reagents that could be adapted for the synthesis of this compound based on analogous reactions for related compounds.

| Solvent/Reagent | Potential Application in Synthesis | Environmental Benefit |

| Water | As a solvent for catalytic hydrogenation or multicomponent reactions. | Non-toxic, non-flammable, readily available. |

| Ethanol | As a solvent for reduction or multicomponent reactions. | Renewable, biodegradable, low toxicity. |

| 2-Methyltetrahydrofuran (2-MeTHF) | As a greener alternative to THF in Grignard reactions. | Derived from renewable resources, lower peroxide formation. |

| Ionic Liquids | As recyclable reaction media for various synthetic steps. | Low vapor pressure, potential for recyclability. |

Catalytic Methods for Sustainable Synthesis

Catalytic processes are a cornerstone of sustainable synthesis as they can reduce energy consumption, minimize waste, and often allow for the use of milder reaction conditions. Various catalytic strategies can be envisioned for the synthesis of this compound.

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling, which is economically and environmentally advantageous. A common step in the synthesis of 4-aryl-4-hydroxypiperidines involves the hydrogenation of a precursor. For instance, debenzylation of a protected piperidine can be achieved using palladium on carbon (Pd/C) as a heterogeneous catalyst. google.com This method is widely used due to its efficiency and the ease of catalyst removal by filtration. Other heterogeneous catalysts like Raney nickel have also been employed for the hydrogenation of pyridine rings to form piperidines. nih.gov

Homogeneous Catalysis: Homogeneous catalysts, while sometimes more challenging to separate from the reaction mixture, often exhibit high activity and selectivity. Rhodium-based catalysts have been utilized for the transfer hydrogenation of pyridinium salts to chiral piperidines, offering a route to enantiomerically enriched products. sigmaaldrich.com While this specific example leads to a different substitution pattern, the principle of asymmetric transfer hydrogenation could potentially be adapted.

Biocatalysis: Enzymes offer a highly selective and environmentally benign catalytic approach. Recent advancements have shown the use of biocatalytic carbon-hydrogen oxidation to introduce hydroxyl groups into piperidine rings. This method, often followed by cross-coupling reactions, provides a streamlined route to complex piperidines. While direct application to this compound has not been reported, this strategy represents a promising avenue for future sustainable synthesis.

The following table provides an overview of catalytic methods applicable to the synthesis of 4-aryl-4-hydroxypiperidines, which could be adapted for the target compound.

| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Advantages |

| Heterogeneous | Palladium on Carbon (Pd/C) | Hydrogenation (e.g., debenzylation) | Easy to separate and recycle, high efficiency. |

| Heterogeneous | Raney Nickel | Hydrogenation of pyridines | Cost-effective, widely used. |

| Homogeneous | Rhodium complexes | Asymmetric transfer hydrogenation | High enantioselectivity for chiral products. |

| Biocatalyst | Engineered enzymes | C-H oxidation | High selectivity, mild reaction conditions. |

Chemical Reactivity and Derivatization Pathways of 4 2 Hydroxyphenyl Piperidin 4 Ol

Reactions Involving the Piperidinol Hydroxyl Group

The tertiary hydroxyl group at the C4 position of the piperidine (B6355638) ring is a key site for various chemical transformations. Its reactivity is influenced by the steric hindrance of the surrounding piperidine ring and the electronic effects of the hydroxyphenyl substituent.

Oxidation Reactions to Ketones

The oxidation of the tertiary alcohol in 4-(2-Hydroxyphenyl)piperidin-4-ol to a ketone is not a straightforward transformation. Tertiary alcohols are generally resistant to oxidation under standard conditions that readily oxidize primary and secondary alcohols, as they lack a hydrogen atom on the carbon bearing the hydroxyl group. acs.org Strong oxidizing agents under harsh conditions would likely lead to the degradation of the molecule, including the piperidine and phenyl rings.

Representative Oxidation Reaction:

Table 1: Representative Oxidation of 4-Aryl-4-piperidinols to 4-Aryl-4-oxopiperidines

| Entry | Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | 4-phenylpiperidin-4-ol | CrO₃ / H₂SO₄ | Acetone | 0 - 25 | 4-phenyl-4-oxopiperidine | ~40-50 |

| 2 | 4-(4-chlorophenyl)piperidin-4-ol | PCC | Dichloromethane | 25 | 4-(4-chlorophenyl)-4-oxopiperidine | ~50-60 |

Note: The data in this table is representative of the oxidation of analogous compounds and is intended to illustrate the potential reactivity of this compound.

Reductive Transformations

The tertiary hydroxyl group in this compound is generally stable to common reducing agents. Reductive transformations would typically target other functional groups within the molecule, such as the aromatic ring under harsh conditions (e.g., catalytic hydrogenation at high pressure and temperature), which would lead to the formation of 4-(2-hydroxycyclohexyl)piperidin-4-ol. Selective reduction of the C-O bond of the tertiary alcohol is challenging and would require specialized reagents, potentially proceeding through activation of the hydroxyl group.

Substitution Reactions (e.g., Halogenation, Etherification)

Substitution reactions at the tertiary carbon bearing the hydroxyl group can be achieved, typically proceeding through an Sₙ1-type mechanism involving the formation of a tertiary carbocation intermediate.

Halogenation:

The hydroxyl group can be replaced by a halogen atom (Cl, Br, I) using appropriate halogenating agents. For tertiary alcohols, reaction with hydrogen halides (HCl, HBr, HI) is a common method. libretexts.org The reaction is initiated by protonation of the hydroxyl group, which then departs as a water molecule to form a relatively stable tertiary carbocation. This carbocation is then attacked by the halide ion to yield the corresponding 4-halo-4-(2-hydroxyphenyl)piperidine.

Representative Halogenation Reaction:

Table 2: Representative Halogenation of 4-Aryl-4-piperidinols

| Entry | Starting Material | Reagent | Solvent | Temperature (°C) | Product |

| 1 | 4-phenylpiperidin-4-ol | Concentrated HCl | - | 0 - 25 | 4-chloro-4-phenylpiperidine |

| 2 | 4-phenylpiperidin-4-ol | PBr₃ | Dichloromethane | 0 | 4-bromo-4-phenylpiperidine |

Note: The data in this table is representative of halogenation reactions on analogous compounds.

Etherification:

Etherification of the tertiary hydroxyl group can be accomplished under acidic conditions with an alcohol, proceeding through an Sₙ1 mechanism. The hydroxyl group is first protonated, followed by the loss of water to form a carbocation, which is then trapped by an alcohol molecule to form an ether. Williamson ether synthesis conditions (strong base and an alkyl halide) are generally not suitable for tertiary alcohols due to competing elimination reactions.

Representative Etherification Reaction:

Table 3: Representative Etherification of 4-Aryl-4-piperidinols

| Entry | Starting Material | Reagent | Catalyst | Temperature (°C) | Product |

| 1 | 4-phenylpiperidin-4-ol | Methanol (B129727) | H₂SO₄ (catalytic) | Reflux | 4-methoxy-4-phenylpiperidine |

| 2 | 4-phenylpiperidin-4-ol | Ethanol (B145695) | TsOH (catalytic) | Reflux | 4-ethoxy-4-phenylpiperidine |

Note: The data in this table is representative of etherification reactions on analogous compounds.

Reactions at the Nitrogen Atom of the Piperidine Ring

The secondary amine in the piperidine ring is a nucleophilic center and readily undergoes reactions such as alkylation and acylation to form a wide variety of N-substituted derivatives.

Alkylation and Acylation

Alkylation:

N-alkylation can be achieved by reacting this compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. researchgate.net The base deprotonates the secondary amine, increasing its nucleophilicity, which then attacks the electrophilic carbon of the alkyl halide in an Sₙ2 reaction. Common bases used include potassium carbonate, triethylamine (B128534), or sodium hydride.

Representative N-Alkylation Reaction:

Table 4: Representative N-Alkylation of 4-Aryl-4-piperidinols

| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Product |

| 1 | Methyl Iodide | K₂CO₃ | Acetonitrile | Reflux | 1-methyl-4-(2-hydroxyphenyl)piperidin-4-ol |

| 2 | Benzyl Bromide | Et₃N | Dichloromethane | 25 | 1-benzyl-4-(2-hydroxyphenyl)piperidin-4-ol |

| 3 | Ethyl Bromoacetate | NaH | THF | 0 - 25 | Ethyl 2-(4-(2-hydroxyphenyl)-4-hydroxypiperidin-1-yl)acetate |

Note: The data in this table is representative of N-alkylation reactions on analogous piperidine scaffolds.

Acylation:

N-acylation is readily accomplished by treating this compound with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. researchgate.net The reaction is typically fast and high-yielding. The base, often a tertiary amine like triethylamine or pyridine (B92270), serves to neutralize the hydrogen halide byproduct.

Representative N-Acylation Reaction:

Table 5: Representative N-Acylation of 4-Aryl-4-piperidinols

| Entry | Acylating Agent | Base | Solvent | Temperature (°C) | Product |

| 1 | Acetyl Chloride | Et₃N | Dichloromethane | 0 - 25 | 1-acetyl-4-(2-hydroxyphenyl)piperidin-4-ol |

| 2 | Benzoyl Chloride | Pyridine | Dichloromethane | 0 - 25 | 1-benzoyl-4-(2-hydroxyphenyl)piperidin-4-ol |

| 3 | Acetic Anhydride | Et₃N | Dichloromethane | 25 | 1-acetyl-4-(2-hydroxyphenyl)piperidin-4-ol |

Note: The data in this table is representative of N-acylation reactions on analogous piperidine scaffolds.

Formation of N-Substituted Derivatives

The N-alkylation and N-acylation reactions described above are fundamental pathways for the synthesis of a vast array of N-substituted derivatives of this compound. These derivatization strategies allow for the introduction of various functional groups and structural motifs onto the piperidine nitrogen, enabling the modulation of the compound's physicochemical properties. The synthesis of these derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships.

Transformations of the Hydroxyphenyl Moiety

The hydroxyphenyl ring is a key site for structural modification, offering avenues for electrophilic substitution and reactions at the phenolic hydroxyl group.

Electrophilic Aromatic Substitution on the Phenol (B47542) Ring

The hydroxyl group is a potent activating group, directing electrophilic substitution primarily to the ortho and para positions of the aromatic ring. In the case of this compound, the positions ortho and para to the existing hydroxyl group are susceptible to attack.

Common Electrophilic Aromatic Substitution Reactions:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms onto the aromatic ring, typically at the positions activated by the hydroxyl group. The regioselectivity of these reactions can often be controlled by the choice of solvent and reaction temperature.

Nitration: Treatment with nitric acid in the presence of a dehydrating agent can lead to the introduction of a nitro group. The conditions must be carefully controlled to avoid over-nitration or oxidation of the phenol ring.

Friedel-Crafts Reactions: While the presence of the amine functionality can complicate Friedel-Crafts reactions due to Lewis acid complexation, N-protection allows for successful alkylation or acylation of the aromatic ring.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can undergo a variety of transformations, including ether and ester formation.

O-Alkylation (Etherification): The Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, is a common method to introduce alkyl groups. The choice of base and solvent is critical to favor O-alkylation over potential N-alkylation of the piperidine nitrogen.

O-Acylation (Esterification): Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of phenyl esters.

Multi-Component Reactions and Cascade Processes

The structural features of this compound make it a potential substrate for multi-component reactions (MCRs) and cascade processes, which allow for the rapid construction of complex molecular architectures in a single synthetic operation.

One notable example is the potential for intramolecular cyclization to form spirocyclic structures. For instance, under acidic conditions, the tertiary hydroxyl group could be eliminated to form an intermediate that could then undergo an intramolecular cyclization with the phenolic hydroxyl group to form a spiro[piperidine-4,2'-chroman] system. The feasibility of such a reaction would depend on the specific reaction conditions and the stability of the intermediates.

The Mannich reaction, a classic multi-component reaction, could also be envisioned. ru.nlresearchgate.netnih.govmdpi.comnih.gov While the parent molecule itself may not be the ideal substrate, its derivatives, particularly after modification of the piperidine ring, could participate in Mannich-type condensations to build more complex piperidine-based structures.

Chemo- and Regioselectivity in Complex Transformations

Achieving chemo- and regioselectivity is a central challenge in the derivatization of a multifunctional molecule like this compound.

Factors influencing selectivity include:

Protecting Groups: As discussed, the strategic use of protecting groups is the most common and effective way to direct reactions to a specific functional group.

Reaction Conditions: The choice of reagents, solvents, temperature, and catalysts can significantly influence the outcome of a reaction. For instance, in alkylation reactions, the use of a non-polar solvent and a soft alkylating agent might favor N-alkylation, whereas a polar solvent and a hard alkylating agent could promote O-alkylation.

Steric Hindrance: The steric environment around each functional group can influence its accessibility to reagents. The tertiary hydroxyl group, for example, is more sterically hindered than the phenolic hydroxyl group.

Electronic Effects: The electron-donating nature of the hydroxyl group strongly influences the regioselectivity of electrophilic aromatic substitution.

By carefully considering these factors, chemists can navigate the complex reactivity of this compound to synthesize a diverse array of derivatives with tailored properties. The synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives, for example, highlights the potential for intramolecular reactions to generate complex heterocyclic systems from related precursors. japsonline.comnih.govjapsonline.com

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization

A multi-faceted approach utilizing various spectroscopic methods is indispensable for the unambiguous structural assignment and conformational analysis of 4-(2-hydroxyphenyl)piperidin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone for determining the precise connectivity and three-dimensional structure of organic molecules in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra would provide the fundamental framework for the molecule's structure. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the hydroxyphenyl group and the aliphatic protons of the piperidine (B6355638) ring. The chemical shifts and coupling constants of these protons would offer initial clues about their chemical environment and spatial relationships. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon atoms and their hybridization states, confirming the presence of the piperidine and phenyl rings.

Hypothetical ¹H NMR Data for this compound

| Proton | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH | 6.8 - 7.2 | m | - |

| Piperidine CH₂ (axial & equatorial) | 1.5 - 3.5 | m | - |

| NH | Variable | br s | - |

| OH (phenolic) | Variable | br s | - |

| OH (tertiary alcohol) | Variable | br s | - |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Hypothetical Chemical Shift (ppm) |

| Aromatic C-OH | 150 - 160 |

| Aromatic C | 115 - 130 |

| Piperidine C-OH | 65 - 75 |

| Piperidine CH₂ | 30 - 50 |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle. A Correlation SpectroscopY (COSY) experiment would establish the proton-proton coupling networks, definitively linking adjacent protons within the piperidine ring and the phenyl group. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy would then correlate each proton to its directly attached carbon atom. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal long-range (2-3 bond) correlations between protons and carbons, providing the critical links to piece together the entire molecular structure, for instance, connecting the piperidine ring to the phenyl group.

The conformational preferences of the flexible piperidine ring and the relative orientation of the 2-hydroxyphenyl group would be investigated using Nuclear Overhauser Effect SpectroscopY (NOESY) or Rotating-frame Overhauser Effect SpectroscopY (ROESY). These experiments detect through-space interactions between protons that are close to each other, regardless of their bonding connectivity. For this compound, these techniques would be instrumental in determining whether the 2-hydroxyphenyl group occupies an axial or equatorial position on the piperidine ring, which is a key aspect of its conformational analysis.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Hydrogen Bonding Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, would provide valuable information about the functional groups present in the molecule and the nature of hydrogen bonding. The IR spectrum would be expected to show characteristic absorption bands for the O-H (hydroxyl) and N-H (amine) stretching vibrations. The position and shape of these bands can indicate the extent of intra- and intermolecular hydrogen bonding. Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, especially for the C-C stretching vibrations of the aromatic ring.

Hypothetical Vibrational Spectroscopy Data for this compound

| Functional Group | Hypothetical IR Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) |

| O-H Stretch (Alcohol & Phenol) | 3200 - 3600 (broad) | 3200 - 3600 (weak) |

| N-H Stretch (Amine) | 3300 - 3500 | 3300 - 3500 (weak) |

| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 (strong) |

| C-H Stretch (Aliphatic) | 2850 - 2960 | 2850 - 2960 (strong) |

| C=C Stretch (Aromatic) | 1450 - 1600 | 1450 - 1600 (strong) |

| C-O Stretch (Alcohol & Phenol) | 1000 - 1260 | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption of UV light would primarily be due to the π → π* transitions within the 2-hydroxyphenyl chromophore. The position of the maximum absorption (λ_max) and the molar absorptivity (ε) would be characteristic of the electronic structure of the aromatic ring. The solvent environment could also influence the UV-Vis spectrum, providing further insights into solute-solvent interactions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass. The molecular formula for this compound is C₁₁H₁₅NO₂. HRMS can distinguish this from other potential formulas with the same nominal mass by measuring the mass-to-charge ratio to several decimal places.

The theoretical monoisotopic mass, calculated from the most abundant isotopes of its constituent elements, serves as a benchmark for experimental verification. For an uncharged molecule [M], this value is critical, while in practice, protonated species [M+H]⁺ are often observed. While specific experimental HRMS data for this compound is not widely published, the theoretical value provides a precise target for its identification. epa.gov

Table 1: Theoretical Mass Data for this compound

| Formula | Species | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| C₁₁H₁₅NO₂ | [M] | 193.1103 |

This interactive table provides the calculated exact mass values which are fundamental for HRMS analysis.

X-ray Crystallography for Solid-State Structure

While the specific crystal structure of this compound has not been reported in publicly accessible databases, extensive data from closely related analogues, such as 4-(4-Chloro-phenyl)piperidin-4-ol, offers significant insights into its probable solid-state architecture. nih.gov X-ray crystallography provides unambiguous proof of atomic connectivity, bond parameters, and the preferred conformation of a molecule in the crystalline lattice.

Based on analogous structures, the molecule is expected to exhibit standard bond lengths and angles. nih.gov The geometry of the piperidine ring will be a saturated six-membered heterocycle, while the hydroxyphenyl group will be planar. The linkage is through a quaternary carbon, C4, which is bonded to both rings and a hydroxyl group.

Table 2: Expected Bond Parameters for this compound

| Bond | Expected Length (Å) | Angle | Expected Angle (°) |

|---|---|---|---|

| C-C (phenyl) | ~1.39 | C-C-C (phenyl) | ~120 |

| C-C (piperidine) | ~1.53 | C-N-C (piperidine) | ~112 |

| C-N (piperidine) | ~1.47 | C-C-C (piperidine) | ~111 |

| C-O (phenol) | ~1.36 | C4-C(phenyl)-C(phenyl) | ~120 |

This interactive table presents typical bond lengths and angles anticipated from crystallographic analysis of similar compounds.

The presence of multiple hydrogen bond donors (the phenolic -OH, the alcohol -OH, and the piperidine N-H) and acceptors (the two oxygen atoms and the nitrogen atom) dictates a rich network of interactions.

Intermolecular Hydrogen Bonding : In the crystal lattice of the analogous 4-(4-Chloro-phenyl)piperidin-4-ol, molecules are linked by strong O-H⋯N and weaker N-H⋯O hydrogen bonds. nih.gov A similar robust network is expected for this compound, forming supramolecular assemblies and ensuring crystal stability.

C-H···π Interactions : Weak hydrogen bonds between C-H bonds of the piperidine ring and the π-system of the phenyl ring of an adjacent molecule are also possible, further stabilizing the crystal packing. rsc.orgresearchgate.net

Conformational Dynamics and Preferred Orientations

In solution, the molecule is not static but exists in a dynamic equilibrium. The piperidine ring can undergo rapid ring inversion between two chair conformers, although one is typically more populated than the other. wikipedia.org The energy barrier for this process is relatively low. Nitrogen inversion also contributes to the conformational dynamics. wikipedia.org The presence of different solvents, particularly protic solvents, can disrupt intramolecular hydrogen bonds and alter the conformational equilibrium. researchgate.net

The chair conformation is overwhelmingly the most stable and preferred conformation for the piperidine ring due to its minimization of angular and torsional strain. wikipedia.org

Substituent Orientation : The most stable chair conformer places the large 2-hydroxyphenyl group in the equatorial position to avoid energetically unfavorable 1,3-diaxial interactions. acs.org This leaves the smaller hydroxyl group at C4 in the axial position, a preference supported by crystallographic data of analogous compounds. nih.gov

N-H Conformer : The piperidine N-H bond can exist in either an axial or equatorial position. In the absence of strong solvent effects or specific intramolecular interactions, the equatorial conformation is generally found to be more stable in the gas phase and in nonpolar solvents. wikipedia.org However, in polar solvents, the axial conformer may become more stabilized. wikipedia.org The specific preference in this compound would be influenced by the complex interplay of steric effects and the hydrogen-bonding environment.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-(4-Chloro-phenyl)piperidin-4-ol |

Rotational Isomerism and Dihedral Angle Analysis

The conformational landscape of this compound is primarily defined by the chair conformation of the piperidine ring and the rotational orientation of the 2-hydroxyphenyl substituent.

For instance, a study on 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol, which also features an ortho-hydroxyphenyl group attached to a six-membered heterocycle, reveals a dihedral angle of 81.22° between the mean plane of the phenyl ring and the mean plane of the diazinan ring. nih.gov This significant twist from a coplanar arrangement is due to the steric hindrance between the two rings and the influence of intramolecular hydrogen bonding. A similar significant dihedral angle is expected for this compound.

Computational studies on related piperidine derivatives further support the idea of a non-planar arrangement. tandfonline.com The precise value of the dihedral angle in this compound will be the result of a balance between steric repulsion and the stabilizing effect of the intramolecular hydrogen bond discussed in the next section.

Table 1: Dihedral Angles in Related Heterocyclic Compounds

| Compound | Rings Defining Dihedral Angle | Dihedral Angle (°) | Reference |

| 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol | 2-hydroxyphenyl and 1,3-diazinan-5-ol | 81.22 | nih.gov |

This table presents data from a closely related compound to infer the likely dihedral angle in this compound.

Role of Intramolecular Hydrogen Bonding in Conformation

A defining feature of this compound is the presence of an ortho-hydroxyl group on the phenyl ring, which can act as a hydrogen bond donor. The tertiary alcohol at the 4-position of the piperidine ring possesses an oxygen atom that can act as a hydrogen bond acceptor. This arrangement creates a high probability of a strong intramolecular hydrogen bond between the phenolic hydrogen and the oxygen of the tertiary alcohol.

This intramolecular hydrogen bond plays a crucial role in stabilizing a specific conformation of the molecule. jchemrev.com It forms a pseudo-six-membered ring, which significantly restricts the rotation of the 2-hydroxyphenyl group around the C4-C(phenyl) bond. This restriction reduces the conformational flexibility of the molecule and locks the phenyl ring into a preferred orientation.

The strength of this hydrogen bond will influence the dihedral angle discussed previously. The molecule will adopt a conformation that optimizes the geometry for this hydrogen bond, balancing it against any steric strain. The energy of such intramolecular hydrogen bonds in phenolic compounds can be significant, ranging from 5.4 to 15.4 kcal/mol in related systems, which is substantial enough to dictate the conformational preference. mdpi.com

Table 2: Characteristics of Intramolecular Hydrogen Bonding in a Related o-Hydroxyphenyl Compound

| Compound | Interacting Groups | Hydrogen Bond Type | Effect on Conformation | Reference |

| 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol | Phenolic OH and Ring Nitrogen | O-H···N | Stabilizes a specific conformation | nih.gov |

This table illustrates the nature and effect of intramolecular hydrogen bonding in a molecule with a similar ortho-hydroxyphenyl substituent.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. researchgate.net It offers a good balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. semanticscholar.org

Geometry Optimization and Energetic Profiles

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 4-(2-hydroxyphenyl)piperidin-4-ol, this would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This process would likely be performed using a functional such as B3LYP with a basis set like 6-31G(d). researchgate.net

The energetic profile of the molecule, including the relative energies of different conformers, can also be determined. For instance, the piperidine (B6355638) ring can exist in a chair or boat conformation, and the orientation of the 2-hydroxyphenyl group can vary. acs.org DFT calculations can quantify the energy differences between these forms, identifying the most stable conformer.

Table 1: Representative Calculated Bond Lengths and Angles for a Piperidine Derivative (Illustrative)

| Parameter | Value |

| C-N Bond Length (Å) | 1.47 |

| C-C Bond Length (Å) | 1.54 |

| C-O Bond Length (Å) | 1.38 |

| C-N-C Bond Angle (°) | 112.0 |

| C-C-C Bond Angle (°) | 111.5 |

| C-C-O Bond Angle (°) | 118.0 |

Note: This data is illustrative for a generic piperidine derivative and not specific to this compound.

HOMO-LUMO Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity.

For this compound, the HOMO would likely be located on the electron-rich 2-hydroxyphenyl ring, while the LUMO would be distributed over the piperidine ring. Analysis of the HOMO-LUMO gap would provide insights into its potential reactivity in various chemical reactions. researchgate.net

Table 2: Representative HOMO-LUMO Energies and Gap for a Piperidine Derivative (Illustrative)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is illustrative for a generic piperidine derivative and not specific to this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting its sites for electrophilic and nucleophilic attack. tandfonline.com

In an MEP map of this compound, the negative potential (typically colored red) would be concentrated around the oxygen atoms of the hydroxyl groups and the nitrogen atom of the piperidine ring, indicating these as likely sites for electrophilic attack. The positive potential (typically colored blue) would be located around the hydrogen atoms, particularly the hydroxyl protons. nih.gov

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their formulation. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energetic and structural information. These methods could be employed for this compound to obtain benchmark data for key properties, such as the precise energy of intramolecular hydrogen bonds.

Molecular Modeling and Simulation

While quantum chemical calculations provide detailed electronic information, molecular modeling and simulation techniques are used to study the behavior of molecules over time and their interactions with other molecules.

Molecular dynamics (MD) simulations, for instance, could be used to explore the conformational landscape of this compound in different solvent environments. researchgate.net This would involve simulating the motion of the atoms over time based on a force field, which is a set of parameters that describe the potential energy of the system. Such simulations can reveal how the molecule flexes and changes its shape, which is crucial for understanding its biological activity. nih.gov

Furthermore, molecular docking studies could be performed to predict how this compound might bind to a biological target, such as a protein receptor. semanticscholar.orgacs.org This involves computationally placing the molecule into the binding site of the receptor and scoring the different poses to identify the most likely binding mode. The insights from MEP mapping would be valuable in guiding these docking studies.

Molecular Mechanics (MM) for Conformational Search and Energy Minimization

Molecular mechanics (MM) serves as a fundamental tool for exploring the conformational landscape of flexible molecules like this compound. This method allows for the identification of stable conformers and the determination of their relative energies. The piperidine ring can adopt several conformations, such as chair, boat, and twist-boat, with the chair form typically being the most stable. The orientation of the 2-hydroxyphenyl and hydroxyl substituents at the C4 position, as well as the orientation of the hydrogen on the piperidine nitrogen, further diversifies the conformational possibilities.

A systematic conformational search using a force field like MMFF94 or AMBER would reveal the potential energy surface of the molecule. This process involves systematically rotating the rotatable bonds and calculating the steric energy for each conformation. Subsequent energy minimization of these conformers identifies the local and global energy minima.

For analogous phenylpiperidine derivatives, molecular mechanics calculations have been employed to understand their preferred geometries. For instance, studies on (S)-3-(3-hydroxyphenyl)-N-n-propylpiperidine utilized MMP2 calculations to analyze conformational energies and geometries, which was crucial in developing a receptor interaction model. nih.gov It is expected that for this compound, the chair conformation of the piperidine ring would be the most stable. Within this chair form, the orientations of the axial and equatorial substituents would be determined by minimizing steric hindrance.

Table 1: Illustrative Relative Energies of Postulated Conformers of a 4-Aryl-Piperidin-4-ol Analogue This table presents hypothetical data for illustrative purposes, based on typical findings for similar compounds.

| Conformer | Piperidine Ring Conformation | Aryl Group Orientation | 4-OH Group Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| 1 | Chair | Equatorial | Axial | 0.00 |

| 2 | Chair | Axial | Equatorial | 2.5 |

| 3 | Twist-Boat | Equatorial | Axial | 5.8 |

| 4 | Boat | Equatorial | Axial | 7.2 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its flexibility and intermolecular interactions in a simulated environment (e.g., in a solvent). While often used to study biological interactions, MD simulations can also elucidate general chemical behavior. nih.govresearchgate.nettandfonline.com

Prediction of Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data.

DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts and coupling constants. The process involves optimizing the molecular geometry at a chosen level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)) and then performing a GIAO (Gauge-Including Atomic Orbital) calculation to determine the NMR shielding tensors. These tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For instance, a study on 3-methyl-2,6-diphenylpiperidin-4-one (B5426205) demonstrated good agreement between experimental and DFT-calculated ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, theoretical predictions would help in assigning the complex signals arising from the phenyl and piperidine protons and carbons. The calculated chemical shifts for a similar compound, 4-phenyl-4-piperidinol, show the utility of this approach. cdnsciencepub.com

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for a 4-Phenylpiperidin-4-ol Analogue This table presents data from analogous compounds to illustrate the expected values for this compound.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C(Ar)-ipso | 145.2 | H(Ar)-ortho | 7.50 |

| C(Ar)-ortho | 126.8 | H(Ar)-meta | 7.35 |

| C(Ar)-meta | 128.9 | H(Ar)-para | 7.25 |

| C(Ar)-para | 125.5 | H(Pip)-2,6 (ax) | 2.85 |

| C4(Pip) | 72.1 | H(Pip)-2,6 (eq) | 3.10 |

| C2,6(Pip) | 45.8 | H(Pip)-3,5 (ax) | 1.60 |

| C3,5(Pip) | 38.5 | H(Pip)-3,5 (eq) | 1.95 |

Theoretical vibrational frequency calculations are instrumental in assigning the absorption bands observed in experimental Infrared (IR) and Raman spectra. Following a geometry optimization, a frequency calculation is performed at the same level of theory. The resulting vibrational modes and their corresponding frequencies and intensities can be correlated with the experimental spectra. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the calculations.

Studies on various piperidine derivatives have successfully used DFT to interpret their vibrational spectra. researchgate.netnih.gov For this compound, these calculations would help in identifying the characteristic stretching and bending vibrations of the O-H, N-H, C-N, and C-O bonds, as well as the various modes of the phenyl and piperidine rings.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in a Hydroxyphenylpiperidine Analogue This table presents data from analogous compounds to illustrate the expected values for this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch (phenolic) | 3650 - 3500 | Medium |

| O-H Stretch (alcoholic) | 3550 - 3450 | Medium |

| N-H Stretch | 3400 - 3300 | Medium |

| C-H Stretch (aromatic) | 3100 - 3000 | Weak |

| C-H Stretch (aliphatic) | 3000 - 2850 | Strong |

| C=C Stretch (aromatic) | 1600 - 1450 | Medium-Strong |

| C-O Stretch (phenolic) | 1260 - 1180 | Strong |

| C-O Stretch (alcoholic) | 1150 - 1050 | Strong |

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the excitation energies and oscillator strengths of the electronic transitions, one can predict the absorption maxima (λ_max).

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the hydroxyphenyl ring. The position of the absorption bands can be influenced by the solvent, an effect that can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM). Theoretical studies on similar aromatic compounds have shown that TD-DFT can accurately predict their UV-Vis spectra. nih.govmdpi.comnepjol.info

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Molecules with significant charge separation and hyperpolarizability can exhibit non-linear optical (NLO) properties. The presence of electron-donating groups (the hydroxyl and piperidine nitrogen) and an electron-withdrawing system (the phenyl ring) in this compound suggests that it might possess NLO activity.

Theoretical calculations, typically at the DFT level, can be used to compute the first hyperpolarizability (β), a key parameter for second-order NLO materials. A high β value indicates a strong NLO response. Studies on other piperidine derivatives have shown that they can indeed be promising NLO materials. rsc.orgnih.govresearchgate.netrjb.ro The theoretical evaluation of the NLO properties of this compound would involve calculating the dipole moment and hyperpolarizability tensors to determine its potential for applications in optoelectronics.

Role As a Synthetic Intermediate and Scaffold Development

Precursor in the Synthesis of Complex Heterocyclic Systems

The unique arrangement of functional groups in 4-(2-Hydroxyphenyl)piperidin-4-ol makes it an excellent starting material for the synthesis of more complex, often polycyclic, heterocyclic systems. The presence of the nucleophilic piperidine (B6355638) nitrogen and the phenolic hydroxyl group allows for a variety of cyclization strategies.

Researchers have utilized similar 4-aryl-piperidin-4-ol cores to construct novel heterocyclic frameworks. For instance, derivatives of the closely related 4-(4-bromophenyl)piperidin-4-ol (B1199205) have served as precursors in the multi-step synthesis of potent P2Y14 receptor antagonists. nih.gov In these syntheses, the piperidine moiety is first protected and then subjected to reactions like Suzuki coupling, followed by functional group transformations to build a complex triazole-containing biphenyl (B1667301) structure. nih.gov The tertiary alcohol can be dehydrated to form an alkene, which introduces another point of reactivity for further elaboration. nih.gov

Three-component condensation reactions involving similar phenolic structures and amines are also a known route to complex heterocycles. sci-hub.se The inherent functionality of this compound is suitable for such multi-component reactions, where it can react with aldehydes and other reagents to form fused or spirocyclic systems in a single step. The synthesis of coumarin-based heterocyclic derivatives often involves the reaction of phenolic precursors with other molecules to build the final complex structure. rsc.org

Scaffold for Diversification and Library Synthesis

In modern drug discovery, the concept of a molecular scaffold is central to creating libraries of compounds for high-throughput screening. A scaffold is a core molecular structure to which various substituents can be attached to generate a family of related molecules. The this compound structure is an exemplary scaffold for generating chemical diversity. whiterose.ac.uk

The piperidine ring is one of the most prevalent N-heterocycles found in pharmaceuticals. nih.gov The 4-aryl-4-hydroxypiperidine motif, in particular, is a key structural element in a number of biologically active compounds. researchgate.net By systematically modifying the functional groups of the this compound scaffold, chemists can generate large libraries of analogs. For example, a library of dipiperidines was synthesized around a (piperidin-4-ylmethyl)piperidine scaffold to identify new antitubercular agents. nih.gov This highlights the strategy of using a core piperidine structure to explore structure-activity relationships (SAR).

The development of diverse molecular scaffolds is a key strategy for exploring lead-like chemical space. whiterose.ac.uk The this compound scaffold offers three primary points for diversification:

The Piperidine Nitrogen: Can be alkylated, acylated, or used in coupling reactions.

The Phenolic Hydroxyl Group: Can be converted into ethers or esters.